1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1,3,6-Trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic organic compound characterized by a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring. Key structural features include:
- Molecular Formula: C₁₅H₁₈N₆OS
- Molecular Weight: 330.4 g/mol
- Substituents: Three methyl groups (positions 1, 3, and 6 of the pyrazolo-pyridine), a propan-2-yl group on the thiadiazole ring, and a carboxamide linker bridging the two heterocycles .
The compound’s architecture combines pharmacophoric motifs associated with bioactivity, such as the thiadiazole ring (known for antimicrobial properties) and the pyrazolo-pyridine system (implicated in kinase inhibition and anticancer activity). Its IUPAC name and stereochemistry (2E-configuration at the thiadiazole-ylidene moiety) are critical for its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1,3,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-7(2)14-18-19-15(23-14)17-13(22)10-6-8(3)16-12-11(10)9(4)20-21(12)5/h6-7H,1-5H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTHBQMNRONTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiadiazole moiety and subsequent functionalization with the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and pyrazolo-pyridine system are susceptible to oxidation under controlled conditions:
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Thiadiazole ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the thiadiazole sulfur atom to a sulfoxide or sulfone group, depending on reaction duration and stoichiometry.
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Pyrazolo-pyridine core : Selective oxidation at the C5 position of the pyridine ring occurs with hydrogen peroxide (H₂O₂) in acetic acid, forming a pyridone derivative .
| Reaction Site | Reagents/Conditions | Product Formed |
|---|---|---|
| Thiadiazole sulfur | KMnO₄, H₂SO₄, 60°C, 4h | Sulfoxide/sulfone derivatives |
| Pyridine ring (C5) | 30% H₂O₂, glacial CH₃COOH, reflux, 8h | 5-Oxo-pyrazolo[3,4-b]pyridine |
Nucleophilic Substitution
The carboxamide group and electron-deficient positions on the pyrazolo-pyridine scaffold participate in nucleophilic substitution:
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Carboxamide hydrolysis : Basic hydrolysis with NaOH (2M, 90°C) cleaves the amide bond, yielding a carboxylic acid and a thiadiazole-amine intermediate.
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Electrophilic aromatic substitution : The C3 position of the pyridine ring reacts with amines (e.g., NH₃/EtOH) under microwave irradiation (100°C, 30 min), introducing amino groups.
| Target Position | Reagents/Conditions | Outcome |
|---|---|---|
| Carboxamide | NaOH (2M), H₂O, 90°C, 2h | Carboxylic acid + thiadiazole-amine |
| C3 (pyridine ring) | NH₃, EtOH, microwave, 100°C, 30min | 3-Amino-substituted derivative |
Cycloaddition and Ring-Opening
The thiadiazole moiety engages in [3+2] cycloaddition reactions:
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With alkynes : Reacts with phenylacetylene in the presence of CuI (10 mol%), forming a fused thiazolo-thiadiazole system.
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Ring-opening with Grignard reagents : Treatment with methylmagnesium bromide (MeMgBr) in THF opens the thiadiazole ring, generating a thiolate intermediate.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| [3+2] Cycloaddition | Phenylacetylene, CuI, DMF, 80°C, 12h | Thiazolo[5,4-d]thiadiazole derivative |
| Thiadiazole ring-opening | MeMgBr, THF, 0°C → RT, 2h | Thiolate intermediate |
Functional Group Modifications
-
Methyl group halogenation : Free radical bromination (NBS, AIBN, CCl₄, reflux) selectively substitutes methyl groups at C1 and C6 with bromine atoms .
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Acylation of the hydrazine-like N-H : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetylated derivatives.
| Modification | Reagents/Conditions | Outcome |
|---|---|---|
| C1/C6 methyl groups | NBS, AIBN, CCl₄, reflux, 6h | Bromomethyl derivatives |
| Thiadiazole N-H | AcCl, pyridine, RT, 3h | N-Acetyl-thiadiazole |
Stability and Side Reactions
-
pH-dependent degradation : The compound decomposes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming pyrazole and thiadiazole fragments.
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Photoreactivity : UV light (254 nm) induces dimerization via the thiadiazole ring, forming a disulfide-linked dimer.
Key Structural Insights
Scientific Research Applications
The compound 1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in various scientific fields. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly as a potential drug candidate due to its biological activities.
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties. The incorporation of thiadiazole and pyrazole rings may enhance the antimicrobial efficacy against various pathogens.
- Anticancer Properties : Research suggests that derivatives of pyrazolo-pyridine can inhibit cancer cell proliferation. The specific compound may also demonstrate selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapeutics.
Agricultural Chemistry
In agricultural applications, compounds with similar structures have been explored for their potential as pesticides or herbicides.
- Pesticidal Activity : The ability of thiadiazole derivatives to act as pest repellents or insecticides has been documented. This compound may possess similar properties, providing an avenue for sustainable pest management solutions.
Materials Science
The unique chemical structure of this compound allows for potential applications in materials science.
- Polymer Chemistry : The compound could be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices may lead to materials with specific functionalities.
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry due to its distinct spectral properties.
- Spectroscopic Studies : Its unique structure allows for detailed spectroscopic analysis (NMR, IR) which can aid in the characterization of similar compounds in research settings.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2024), pyrazolo-pyridine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to increased apoptosis in breast cancer cells, suggesting that the target compound could be developed into an effective anticancer agent.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiadiazole-pyrazolo-pyridine hybrids. Below is a comparative analysis of its structural and functional attributes against analogous molecules:
Structural Variations and Substituent Effects
Functional Group Contributions
- Thiadiazole vs. Thiazole : Thiadiazole-containing derivatives (e.g., target compound, and ) exhibit superior antimicrobial activity compared to thiazole analogs due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Alkyl Substituents : Propan-2-yl and cyclopropyl groups enhance lipophilicity and membrane permeability, critical for cellular uptake. Methyl groups (target compound) balance solubility and metabolic stability .
- Carboxamide Linker : Essential for hydrogen bonding with enzymatic targets (e.g., kinases, microbial enzymes) .
Research Findings and Implications
- Target Compound : Preliminary docking studies suggest strong binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) and EGFR kinase (ΔG = -10.5 kcal/mol), aligning with observed activities in analogs .
- Clinical Relevance : Thiadiazole-pyrazolo-pyridines are under investigation as dual-action agents (antimicrobial + anticancer), addressing drug-resistance challenges .
Biological Activity
The compound 1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel heterocyclic compound that incorporates both thiadiazole and pyrazole moieties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo-pyridine backbone with a thiadiazole substituent that is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains. For instance:
- Gram-positive bacteria : Exhibited inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa.
In a comparative study, derivatives of 1,3,4-thiadiazole showed zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi at concentrations of 500 µg/disk .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The results indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines:
- Breast cancer : Inhibition of cell proliferation in MCF-7 cells.
- Lung cancer : Induced apoptosis in A549 cells.
The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Thiadiazole moiety : Known for its ability to interact with biomolecules like DNA and proteins due to its mesoionic nature .
- Pyrazole ring : Contributes to the overall stability and reactivity of the compound.
A series of modifications on the thiadiazole or pyrazole rings can lead to variations in potency and selectivity against different biological targets.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives showed that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The MIC values ranged from 32 µg/mL to 42 µg/mL against Candida albicans, demonstrating potential for antifungal applications .
- Anti-inflammatory Mechanism : In vitro assays revealed that the compound could significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting a pathway for developing new anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Condensation of pyrazolo[3,4-b]pyridine precursors with thiadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the imine linkage .
- Step 2 : Methylation at the 1,3,6-positions using methyl halides or dimethyl sulfate in the presence of phase-transfer catalysts .
Key factors affecting yield: - Solvent polarity (DMF > DMSO for imine formation).
- Temperature control (<50°C to avoid side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- NMR :
- ¹H NMR : Methyl groups at δ 2.1–2.5 ppm; pyrazole protons at δ 7.2–8.1 ppm.
- ¹³C NMR : Carbonyl resonance at ~170 ppm; thiadiazole carbons at 160–165 ppm .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matched to theoretical m/z (e.g., 428.2 Da ± 0.1) .
Advanced Research Questions
Q. What strategies optimize synthetic yield when scaling from milligram to gram quantities?
- Reaction Parameter Optimization :
- Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches, achieving >85% purity .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance mechanistic understanding of its reactivity?
- Reaction Modeling :
- Simulate transition states for imine formation using density functional theory (DFT) to identify energy barriers .
- Predict solvent effects on reaction kinetics via molecular dynamics (MD) simulations .
- Data Integration : Train AI models on spectral databases to automate structural validation and predict byproduct formation .
Q. How should researchers resolve discrepancies in bioactivity data across assay models?
Q. What experimental designs are recommended to probe its mechanism of action in enzymatic inhibition?
- Kinetic Studies :
- Use stopped-flow spectroscopy to measure kcat/Km under varying substrate concentrations.
- Conduct competitive inhibition assays with ATP analogs .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes via X-ray diffraction .
Data Contradiction Analysis
Q. How to address conflicting NMR spectral data between synthesized batches?
- Root Cause Analysis :
- Resolution : Compare with computational NMR predictions (e.g., ACD/Labs) to assign ambiguous peaks .
Q. Why might bioactivity vary between in vitro and in vivo models?
- Factors to Investigate :
- Mitigation : Design prodrug derivatives (e.g., ester-protected carboxyl groups) to enhance bioavailability .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
